molecular formula C12H14FNO2 B13319096 (4S)-4-[(3-fluorophenyl)methyl]-L-Proline CAS No. 688007-58-1

(4S)-4-[(3-fluorophenyl)methyl]-L-Proline

Cat. No.: B13319096
CAS No.: 688007-58-1
M. Wt: 223.24 g/mol
InChI Key: RGFRGRZSMVXTLF-ONGXEEELSA-N
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Description

(4S)-4-[(3-fluorophenyl)methyl]-L-Proline is a chiral amino acid derivative that features a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-[(3-fluorophenyl)methyl]-L-Proline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the proline ring.

    Reduction: Reduction reactions can be performed on the fluorinated aromatic ring.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution can be achieved using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

(4S)-4-[(3-fluorophenyl)methyl]-L-Proline has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4S)-4-[(3-fluorophenyl)methyl]-L-Proline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit enzyme activity or disrupt protein-protein interactions, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: (4S)-4-[(3-fluorophenyl)methyl]-L-Proline is unique due to its chiral nature and the presence of a fluorinated aromatic ring, which enhances its chemical stability and biological activity compared to similar compounds.

Properties

CAS No.

688007-58-1

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H14FNO2/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9/h1-3,5,9,11,14H,4,6-7H2,(H,15,16)/t9-,11-/m0/s1

InChI Key

RGFRGRZSMVXTLF-ONGXEEELSA-N

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)F

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)F

Origin of Product

United States

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